molecular formula C18H26N2O4S B2460343 N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1797873-97-2

N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2460343
CAS No.: 1797873-97-2
M. Wt: 366.48
InChI Key: NFUUNSRANCWVFZ-UHFFFAOYSA-N
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Description

“N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide” is a chemical compound with the molecular formula C18H26N2O4S . It is listed in the National Institutes of Health’s NCATS Inxight Drugs database .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by its physicochemical properties and spectroanalytical data . The molecular weight is 366.476 .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, and a molar refractivity of 73.6±0.4 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . The polar surface area is 75 Å2, and the polarizability is 29.2±0.5 10-24 cm3 . The surface tension is 54.6±3.0 dyne/cm, and the molar volume is 217.9±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Activities

  • Enzyme Inhibitory Activities : A study synthesized a series of derivatives geared towards evaluating their enzyme inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds showed promising activity, highlighting their potential in therapeutic applications related to enzyme regulation (Khalid et al., 2014).

Molecular Docking and Inhibitory Activities

  • Antagonistic Properties on Enzymes : Another research explored the synthesis of derivatives via both conventional and microwave-assisted methods. The compounds demonstrated significant inhibitory activities against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. The study also utilized molecular docking to explore the binding modes of these compounds, suggesting their utility in designing enzyme inhibitors (Virk et al., 2018).

Novel Syntheses and Their Applications

  • Pharmaceutical Applications : A particular study introduced a new salt of a similar compound, indicating its use in pharmaceutical compositions and therapeutic applications. This highlights the compound's relevance in drug formulation and development (ジュリアン・ジョヴァンニーニ et al., 2005).

Anxiolytic Properties

  • Novel Anxiolytics : Research into diarylacetylene piperidinyl amides has revealed compounds with significant oral activity in models predictive of anxiolytic efficacy. These findings suggest potential applications in treating anxiety disorders, with compounds showing modest affinity for relevant neurokinin receptors (Kordik et al., 2006).

Antibacterial Studies

  • Antibacterial Activity : A study on the synthesis and anti-bacterial evaluation of N-substituted derivatives highlighted their moderate to talented antibacterial activity. This points to their potential use in developing new antibacterial agents (Khalid et al., 2016).

Properties

IUPAC Name

N-[4-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-13(2)12-25(23,24)17-8-10-20(11-9-17)18(22)15-4-6-16(7-5-15)19-14(3)21/h4-7,13,17H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUUNSRANCWVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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